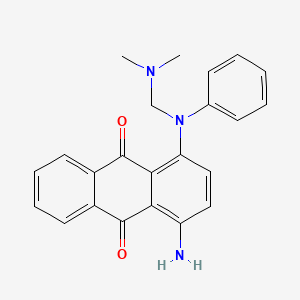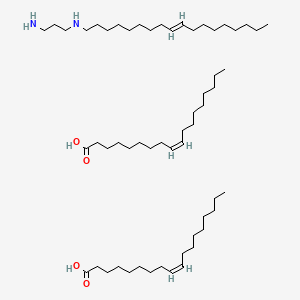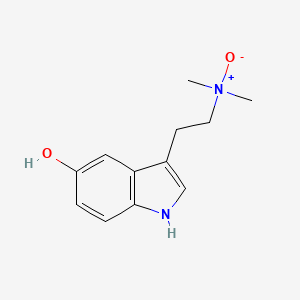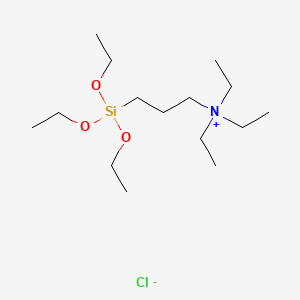
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride is an organosilicon compound widely used in various scientific and industrial applications. It is known for its ability to improve the interfacial bonding properties of materials, making it valuable in the production of coatings, adhesives, and sealants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves the following steps :
Reaction of Ethanol with Iron Chloride: Ethanol reacts with iron chloride to form triethoxysilylpropionic acid iron.
Dehydration: The triethoxysilylpropionic acid iron is dehydrated to form triethoxysilylpropionic acid.
Reaction with Trimethylchlorosilane: The triethoxysilylpropionic acid reacts with trimethylchlorosilane to form a silicon-carbon bond.
Formation of Ammonium Salt: The resulting compound reacts with hydrogen chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves precise temperature control and the use of catalysts to accelerate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts to promote the formation of siloxane bonds.
Major Products
The major products formed from these reactions include silanol and siloxane compounds, which contribute to the enhanced mechanical properties and durability of the materials in which they are used .
Applications De Recherche Scientifique
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces to enhance biocompatibility and reduce microbial adhesion.
Medicine: Investigated for its potential in drug delivery systems and as a component in antimicrobial coatings.
Industry: Widely used in the production of coatings, adhesives, sealants, and as a surface modifier in various materials
Mécanisme D'action
The mechanism by which Triethyl(3-(triethoxysilyl)propyl)ammonium chloride exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds enhance the interfacial bonding properties of materials, leading to improved mechanical strength and durability. The compound also interacts with microbial cell membranes, disrupting their integrity and providing antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(3-(triethoxysilyl)propyl)ammonium chloride
- Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride
Uniqueness
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride is unique due to its specific combination of triethoxysilyl and ammonium groups, which provide both excellent adhesion properties and antimicrobial activity. This dual functionality makes it particularly valuable in applications requiring both mechanical strength and microbial resistance .
Propriétés
Numéro CAS |
84901-28-0 |
|---|---|
Formule moléculaire |
C15H36ClNO3Si |
Poids moléculaire |
341.99 g/mol |
Nom IUPAC |
triethyl(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C15H36NO3Si.ClH/c1-7-16(8-2,9-3)14-13-15-20(17-10-4,18-11-5)19-12-6;/h7-15H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
QKWRITOXHWTBFJ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCC[Si](OCC)(OCC)OCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


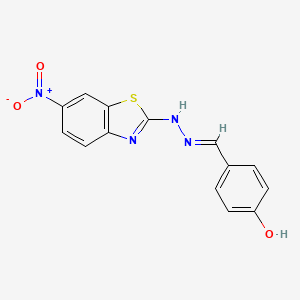
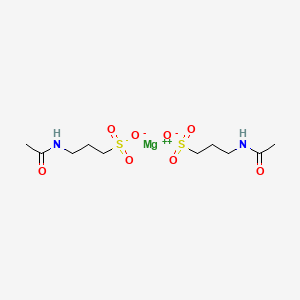


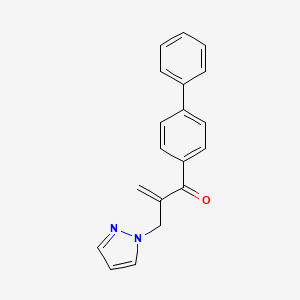
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)





